molecular formula C6H6BrNO2 B1448335 3-Bromo-4-hydroxy2-methoxy pyridine CAS No. 1427502-74-6

3-Bromo-4-hydroxy2-methoxy pyridine

Cat. No. B1448335
M. Wt: 204.02 g/mol
InChI Key: BJHVHLJZTWPCJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-hydroxy2-methoxy pyridine is a derivative of pyridine, which is an aromatic heterocyclic compound . Pyridine derivatives are crucial structural components in various pharmaceuticals and are known to exhibit a range of pharmacological effects .


Synthesis Analysis

The synthesis of pyridine derivatives involves various methods. For instance, the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C can afford 2-substituted pyridines in good yields . Another synthetic method involves dropwise adding bromine into pyridine and 80-95% sulfuric acid to react at 130-140 DEG C for 7-8 hours .


Molecular Structure Analysis

The molecular structures of pyridine derivatives have been optimized using both Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .


Chemical Reactions Analysis

Pyridine derivatives participate in various chemical reactions. For example, the first inverse hydroboration of pyridine with a diboron compound and a proton source has been realized under simple basic and catalyst-free conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can be analyzed using various methods. For instance, the density, detonation properties, thermal stabilities, thermodynamic properties, and electrostatic potential of pyridine-based energetic derivatives were fully investigated using density functional theory .

Safety And Hazards

The safety data sheet for Pyridine hydrobromide, a related compound, advises against its use in food, drug, pesticide, or biocidal product use .

Future Directions

The future directions in the research of pyridine derivatives involve expanding the application of meta-C–H functionalization of pyridines through dearomatization strategies . Additionally, the development of novel phosphite catalyst synthesis and its application in enantioselective radical reactions is another promising direction .

properties

IUPAC Name

3-bromo-2-methoxy-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO2/c1-10-6-5(7)4(9)2-3-8-6/h2-3H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJHVHLJZTWPCJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=O)C=CN1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-hydroxy2-methoxy pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-4-hydroxy2-methoxy pyridine
Reactant of Route 2
Reactant of Route 2
3-Bromo-4-hydroxy2-methoxy pyridine
Reactant of Route 3
3-Bromo-4-hydroxy2-methoxy pyridine
Reactant of Route 4
Reactant of Route 4
3-Bromo-4-hydroxy2-methoxy pyridine
Reactant of Route 5
3-Bromo-4-hydroxy2-methoxy pyridine
Reactant of Route 6
3-Bromo-4-hydroxy2-methoxy pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.